molecular formula C12H11Cl2NO3 B13497154 rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans

rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans

Cat. No.: B13497154
M. Wt: 288.12 g/mol
InChI Key: CJWXSAFZRHKFLV-JGVFFNPUSA-N
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Description

rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans: is a synthetic compound characterized by its unique cyclopropyl structure and dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans typically involves the cyclopropanation of a suitable precursor followed by formamidation and subsequent acetic acid derivatization. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using advanced catalytic systems to enhance efficiency and selectivity. The process is optimized to minimize by-products and maximize yield, often involving continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential pharmaceutical applications.

Biology: In biological research, the compound is studied for its interactions with enzymes and receptors, providing insights into its potential as a therapeutic agent.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways involved in diseases.

Industry: In the industrial sector, the compound is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in various technologies.

Mechanism of Action

The mechanism by which rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, cis
  • 2-{[(1S,2S)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans
  • 2-{[(1S,2S)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, cis

Uniqueness: The trans configuration of rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid imparts distinct stereochemical properties that can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications where stereochemistry plays a crucial role.

Properties

Molecular Formula

C12H11Cl2NO3

Molecular Weight

288.12 g/mol

IUPAC Name

2-[[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropanecarbonyl]amino]acetic acid

InChI

InChI=1S/C12H11Cl2NO3/c13-9-2-1-6(3-10(9)14)7-4-8(7)12(18)15-5-11(16)17/h1-3,7-8H,4-5H2,(H,15,18)(H,16,17)/t7-,8+/m0/s1

InChI Key

CJWXSAFZRHKFLV-JGVFFNPUSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)NCC(=O)O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1C(C1C(=O)NCC(=O)O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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